molecular formula C7H11N3O2 B014612 Homohistidine CAS No. 5817-77-6

Homohistidine

Cat. No. B014612
CAS RN: 5817-77-6
M. Wt: 169.18 g/mol
InChI Key: MSECZMWQBBVGEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of homohistidine involves complex biochemical processes. A notable method includes starting from L-glutamic acid, leading to L-homohistidine through a ten-stage synthesis with only six intermediates required for isolation. This method demonstrates the intricate steps needed to produce homohistidine, emphasizing the precision in the synthesis of amino acid analogs (Bloemhoff & Kerling, 2010). Another approach modified the original synthesis by employing formamidine acetate for imidazole ring formation, significantly enhancing yield and shortening the synthetic pathway (Altman et al., 1989).

Molecular Structure Analysis

The molecular structure of homohistidine and related compounds reveals insights into their chemical behavior and interaction potentials. For instance, the study of homopolypeptides, including polyhistidine, through NEXAFS spectroscopy at all relevant absorption edges, provides a comparative analysis of spectral features. This analysis suggests assignments for the spectral features related to nitrogen and oxygen atoms constituting the peptide bond, offering a deeper understanding of the molecular structure (Zubavichus et al., 2007).

Chemical Reactions and Properties

Homohistidine participates in various chemical reactions, highlighting its versatile properties. The study of its incorporation into proteins, for example, sheds light on the unique role histidine plays in protein stability and function, suggesting that homohistidine can serve as a valuable tool for probing protein structure and dynamics (Eichler et al., 2005).

Physical Properties Analysis

The physical properties of homohistidine, including its solubility, crystallization behavior, and interaction with metals, are critical for its applications in biochemistry and materials science. Studies focusing on the synthesis and characterization of complexes, such as those with silver(I) and histidine, reveal the potential antibacterial and antifungal activities of these compounds, emphasizing the importance of understanding the physical properties of homohistidine and its derivatives (Nomiya et al., 2000).

Chemical Properties Analysis

The chemical properties of homohistidine, including its reactivity and interaction with other molecules, are pivotal for its functional analysis. The coordination chemistry and molecular structure of copper(II) histidine complexes in aqueous solutions, for example, provide a comprehensive understanding of the relative abundance of different complexes and the mechanism driving the coordination and complex formation, further elucidating the chemical properties of homohistidine (Mesu et al., 2006).

Scientific Research Applications

  • Recombinant Protein Synthesis : Homohistidine clusters in peptides are useful for synthesizing recombinant proteins combined with metal-binding peptides. This method has been applied to proteins like streptavidin, proinsulin, and calcitonin (Efimov et al., 1995).

  • Neurochemistry Studies : L-histidine administration in mice increased whole brain levels of histamine. This finding is significant for understanding brain chemistry and the role of amino acids in neurobiological processes (Taylor & Snyder, 1972).

  • Biological Research Applications : Improved methods for synthesizing Boc-homohistidine have led to high yields of this compound, which is significant in various biological research applications (van Batenburg & Kerling, 2009).

  • Protein Purification : The His-tag method, involving histidine-rich sequences, is widely used for purifying proteins to near homogeneity. This technique is particularly valuable in high-throughput screening programs and the development of clinical-grade materials (Müller et al., 1998).

  • Protein Structure and Function Studies : Fluorohistidine incorporation into proteins can help probe their structure and function, especially in pH-dependent processes (Eichler et al., 2005).

  • Immobilized Metal Affinity Chromatography (IMAC) : Homohistidine and its derivatives are used in IMAC as molecular 'anchors' that bind to metal ions, such as nickel, for protein purification and analysis (Rowińska-Żyrek et al., 2013).

  • Enzymatic Research : In enzymology, replacing histidine with homohistidine in specific enzymes can help understand their catalytic properties, as seen in the study of ribonuclease S' (Hoes et al., 1977).

properties

IUPAC Name

2-amino-4-(1H-imidazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSECZMWQBBVGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399985
Record name (+/-)-Homohistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Homohistidine

CAS RN

5817-77-6
Record name (+/-)-Homohistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
G Lelais, P Micuch, D Josien‐Lefebvre… - Helvetica chimica …, 2004 - Wiley Online Library
The Ser, Cys, and His side chains play decisive roles in the syntheses, structures, and functions of proteins and enzymes. For our structural and biomedical investigations of β‐peptides …
W Bloemhoff, KET Kerling - Recueil des Travaux Chimiques …, 1975 - Wiley Online Library
… -homohistidine could … -homohistidine, an amino acid containing the imidazole nucleus but having the side chain lenghtened by one methylene group. The synthesis of DLhomohistidine I…
J Altman, M Wilchek, R Lipp… - Synthetic …, 1989 - Taylor & Francis
… ABSTRACT: Bloemhoff - Kerling's method of L-homohistidine synthesis was modified by employing formamidine acetate in liquid ammonia for imidazole ring formation. The …
C Hoes, OD van Batenburg, KET Kerling… - Biochemical and …, 1977 - Elsevier
… due histidine-12 is replaced by homohistidine, while in one of … of histidine-12 by homohistidine has no drastic effect on the … -12 is replaced by homohistidine. Using yeast RNA as a …
OD Van Batenburg, J Raap… - Recueil des Travaux …, 1976 - Wiley Online Library
As part of a structure‐activity relationship study of ribonuclease, focussing on the role of histidine‐12 in the active centre, the following polypeptides have been synthesized by the solid‐…
J Serdijn, W Bloemhoff, KET Kerling… - Recueil des Travaux …, 1984 - Wiley Online Library
H NMR titration studies carried out at 300 or 360 MHz are described for RNase 1–120, RNase 1‐118 and five non‐covalent complexes of RNase 1‐118/RNase 111‐124, having L‐…
MC Pirrung, T Pei - The Journal of organic chemistry, 2000 - pubmed.ncbi.nlm.nih.gov
Synthesis of (+/-)-homohistidine Synthesis of (+/-)-homohistidine …
Number of citations: 38 pubmed.ncbi.nlm.nih.gov
J Raap, KET Kerling - … des Travaux Chimiques des Pays‐Bas, 1981 - Wiley Online Library
… [Homohistidine']LH-RH has been synthesized by the solid phase method. NMR and CD spectra at two pH values have been measured. The remarkably low in uitro potency of the …
OD Van Batenburg, KET Kerling - International Journal of …, 1976 - Wiley Online Library
… of histidine by homohistidine (1) on the biological activity of some peptide-hormones, relatively large quantities of Bochomohistidine were required. Homohistidine being difficult to …
DD van Batenburg, J Raap, KET Kerling, E Havinga - Tetrahedron Letters, 1975 - Elsevier
4592 No. 51 used Hhi [DNP), Arg (NOZl, Glu [OBzll, Asp [Obzll, LysLZ1, Thr (Bzll. Completeness of each coupllng step was controlled by means of the nlnhydrln test of Kaiser 14. After …

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